N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
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Overview
Description
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrrolidinone moiety, and a phenylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, which is achieved by reacting hydrazinecarbothioamide with an appropriate carboxylic acid derivative under acidic conditions. The resulting thiadiazole intermediate is then coupled with a pyrrolidinone derivative through a condensation reaction, forming the core structure of the compound. Finally, the phenylpropanamide group is introduced via an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth .
Pharmacology: The compound is studied for its potential as an anti-inflammatory and analgesic agent, as it can modulate the release of inflammatory mediators.
Material Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors involved in inflammatory pathways, thereby inhibiting the production of pro-inflammatory cytokines and mediators. Additionally, it can modulate the activity of ion channels, leading to analgesic effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-N’-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea: This compound shares the thiadiazole ring and dimethylphenyl group but differs in the urea moiety.
N-(2,4-dimethylphenyl)formamide: Similar in having a dimethylphenyl group but lacks the thiadiazole and pyrrolidinone moieties.
Uniqueness
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is unique due to its combination of a thiadiazole ring, pyrrolidinone moiety, and phenylpropanamide group.
Properties
Molecular Formula |
C23H24N4O2S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H24N4O2S/c1-15-8-10-19(12-16(15)2)27-14-18(13-21(27)29)22-25-26-23(30-22)24-20(28)11-9-17-6-4-3-5-7-17/h3-8,10,12,18H,9,11,13-14H2,1-2H3,(H,24,26,28) |
InChI Key |
MKIWQCIYJJLBKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
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